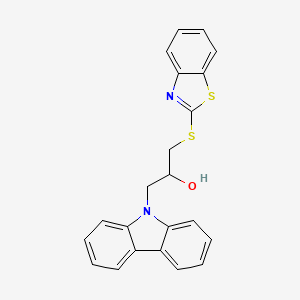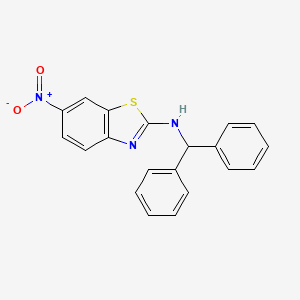![molecular formula C24H26N4O5S B4930435 2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4930435.png)
2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline, also known as N-(2-phenoxyethyl)-2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]aniline (Pep-1), is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Pep-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Pep-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. In addition, Pep-1 has been shown to inhibit the NF-κB pathway, which is involved in inflammation. Pep-1 has also been shown to increase the activity of the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
Pep-1 has been shown to have various biochemical and physiological effects. Pep-1 has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which can protect cells from oxidative stress. Pep-1 has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation. In addition, Pep-1 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
Advantages and Limitations for Lab Experiments
Pep-1 has several advantages for lab experiments. Pep-1 is readily available and can be synthesized in high yields and purity. Pep-1 has also been shown to have low toxicity in vitro and in vivo. However, Pep-1 has some limitations for lab experiments. Pep-1 is not water-soluble, which can limit its use in certain assays. In addition, Pep-1 has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Future Directions
There are several future directions for research on Pep-1. Pep-1 could be further studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. The mechanism of action of Pep-1 could be further elucidated to identify potential targets for drug development. Pep-1 could also be modified to improve its water solubility and half-life in vivo. Finally, Pep-1 could be studied in combination with other therapeutic agents to identify potential synergistic effects.
In conclusion, Pep-1 is a small molecule with potential as a therapeutic agent in various diseases. The synthesis method of Pep-1 has been optimized for high yields and purity, making it readily available for research purposes. Pep-1 has been shown to have various biochemical and physiological effects, and its mechanism of action is believed to involve the inhibition of various signaling pathways. Pep-1 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Pep-1, including further studies on its potential as a therapeutic agent and the elucidation of its mechanism of action.
Synthesis Methods
The synthesis of Pep-1 involves the reaction of 2-nitroaniline with 4-(phenylsulfonyl)piperazine in the presence of a base. The resulting intermediate is then coupled with 2-phenoxyethanol to form Pep-1. The synthesis method has been optimized for high yields and purity, making Pep-1 readily available for research purposes.
Scientific Research Applications
Pep-1 has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Pep-1 has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. In addition, Pep-1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Pep-1 has also been studied for its potential as a neuroprotective agent in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c29-28(30)24-12-11-20(19-23(24)25-13-18-33-21-7-3-1-4-8-21)26-14-16-27(17-15-26)34(31,32)22-9-5-2-6-10-22/h1-12,19,25H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFHLLWINPQIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)
![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)
![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)

![2-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4930425.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4930427.png)

![ethyl 4-{[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4930439.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)